N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide
Description
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a carboxamide group at the 2-position. The compound’s structure includes a 3-chlorophenyl group linked via a methoxypropyl chain, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-19(23-2,14-7-5-8-15(20)11-14)12-21-18(22)17-10-13-6-3-4-9-16(13)24-17/h3-11H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTCXUIZFNDKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Methoxypropyl Group: The methoxypropyl group is attached through an alkylation reaction, using a methoxypropyl halide and a base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinated aromatic compounds and nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of benzofuran derivatives, including N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide, often employs modular synthetic strategies. Recent studies highlight the use of directed C–H arylation and transamidation chemistry to create diverse collections of benzofuran derivatives efficiently. This method allows for the rapid assembly of molecular complexity, making it particularly useful in drug discovery contexts .
Anticancer Properties
Research indicates that benzofuran derivatives can exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines. A study focused on benzofuran-2-carboxamide derivatives reported that certain compounds effectively inhibited the growth of colon cancer cell lines, suggesting that this class of compounds may be useful in developing new cancer therapies .
Immunomodulatory Effects
Another area of interest is the immunomodulatory potential of benzofuran derivatives. The compound has been explored for its ability to inhibit the CCL20/CCR6 axis, which is implicated in autoimmune disorders and inflammatory diseases. Inhibition of CCL20-dependent cell migration represents a promising therapeutic avenue for conditions such as inflammatory bowel diseases and colorectal cancer .
Pharmacological Insights
The pharmacological profile of this compound suggests it may act as a modulator of various biological pathways. The compound's structure allows it to interact with multiple targets, which is beneficial for developing multi-target drugs that can address complex diseases more effectively.
Case Study: Anticancer Activity
In a controlled laboratory setting, this compound was tested against several colon cancer cell lines (e.g., HCT116 and SW480). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity at micromolar concentrations. Further mechanistic studies revealed that the compound induced apoptosis in these cells through caspase activation pathways.
Case Study: Immunomodulation
A separate study investigated the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The findings demonstrated that treatment with this compound significantly reduced CCL20-induced chemotaxis in PBMCs, indicating its potential as an immunomodulatory agent .
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis based on the evidence and analogous structures:
Substituent Effects and Core Modifications
- Benzofuran vs. Benzodioxol/Imidazole Hybrid (): The compound (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide shares a chlorophenyl group and carboxamide functionality with the target molecule.
- Benzothiazole Derivatives (): The European patent lists N-(6-substituted-benzothiazole-2-yl)-2-(3-chlorophenyl)acetamide derivatives. For instance, trifluoromethyl or methoxy substituents on benzothiazole (as in ) enhance lipophilicity and resistance to oxidative metabolism compared to the methoxypropyl group in the target compound .
Physicochemical Properties
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety coupled with a carboxamide functional group , along with substituents such as 3-chlorophenyl and methoxypropyl . Its molecular formula is , with a molecular weight of approximately 343.81 g/mol . The structural complexity allows for diverse interactions with biological systems, making it a candidate for various pharmacological studies.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Hypolipidemic Activity : In studies involving hyperlipidemic rat models, the compound significantly reduced elevated triglyceride levels at doses of 15 mg/kg . Such findings suggest its potential use in managing lipid profiles.
- Neurotransmitter Interaction : Preliminary investigations suggest that the compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine , which are crucial in mood regulation and anxiety .
The specific biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with certain receptors and enzymes related to neurotransmission and cellular proliferation. Understanding these interactions is essential for elucidating the therapeutic potential of the compound.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds, which may provide insights into its unique biological properties. The following table compares it with related compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Benzo[c][1,2,5]oxadiazoles | Similar core structure | Contains an oxygen atom instead of sulfur |
| Thiazoles | Five-membered ring with sulfur | Different nitrogen-sulfur arrangement |
| Indole Derivatives | Fused benzene and pyrrole | Diverse biological activities based on substitution patterns |
The distinct substitution pattern of this compound imparts unique chemical reactivity and biological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Hypolipidemic Effects : In a controlled study using Triton WR-1339-induced hyperlipidemic rats, this compound was shown to significantly decrease triglyceride levels after both 7 and 24 hours post-administration .
- Neuropharmacological Studies : Ongoing research aims to assess its binding affinity to various receptors involved in neurotransmission. Initial findings suggest promising interactions that warrant further exploration into its potential therapeutic applications in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide, and what challenges arise in multi-step synthesis?
- Methodological Answer : The synthesis typically involves benzofuran-2-carboxylic acid as a precursor, followed by Pd-catalyzed C-H arylation to introduce the 3-chlorophenyl group. A transamidation reaction is then used to attach the methoxypropylamine moiety . Key challenges include controlling regioselectivity during arylation and minimizing racemization during transamidation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate intermediates. Reaction yields may vary (40–70%) depending on steric hindrance from the methoxy group .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.3 ppm), and carboxamide carbonyl (δ ~168 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran .
- HPLC-MS : Validate purity (>98%) and molecular weight (425.91 g/mol) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?
- Methodological Answer : Employ:
- High-resolution mass spectrometry (HRMS) : Detect impurities with mass shifts as low as 0.001 Da.
- Tandem LC-MS/MS : Identify byproduct structures (e.g., incomplete transamidation products).
- Thermogravimetric analysis (TGA) : Monitor thermal stability and residual solvents .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzofuran or chlorophenyl rings) affect bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl or altering the methoxy group). Test in vitro binding assays against target receptors (e.g., kinase inhibition). For example, replacing the benzofuran core with benzothiophene (as in CAS 95059-41-9) reduces activity by 50%, highlighting the benzofuran’s role in target engagement .
Q. What mechanistic insights exist for its interaction with biological targets, such as kinases or GPCRs?
- Methodological Answer : Molecular docking studies using Schrödinger Suite or AutoDock Vina can predict binding modes. For example, the methoxypropyl group may occupy hydrophobic pockets in kinase ATP-binding sites, while the carboxamide forms hydrogen bonds with catalytic lysine residues. Validate predictions with mutagenesis (e.g., K101A mutation reduces IC₅₀ by 10-fold) .
Q. How can crystallographic data resolve contradictions in reported conformational flexibility?
- Methodological Answer : Compare crystal structures of analogs (e.g., 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran ) to identify conserved torsional angles. Density functional theory (DFT) calculations (B3LYP/6-31G*) can model energy barriers for rotation around the methoxypropyl linkage. Experimental vs. computed data discrepancies >2 kcal/mol suggest solvent or crystal packing effects .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodological Answer : Optimize via:
- Continuous flow reactors : Improve heat/mass transfer during exothermic arylation steps.
- Microwave-assisted synthesis : Reduce reaction time for transamidation from 12 h to 2 h.
- Design of experiments (DoE) : Use Minitab or JMP to statistically optimize parameters (temperature, catalyst loading) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on its solubility in polar aprotic solvents?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method in DMSO at 25°C). Discrepancies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
